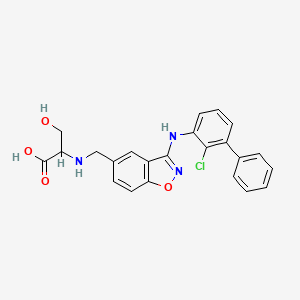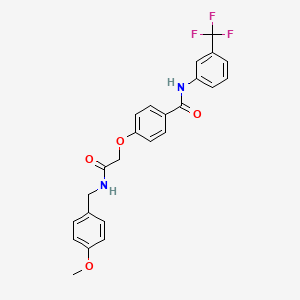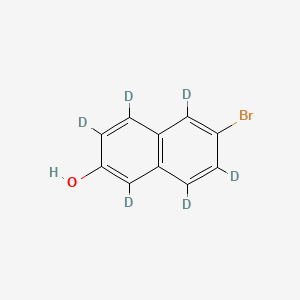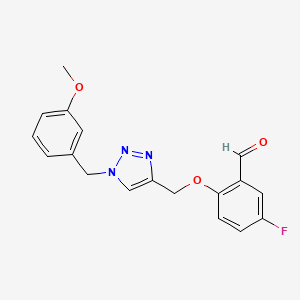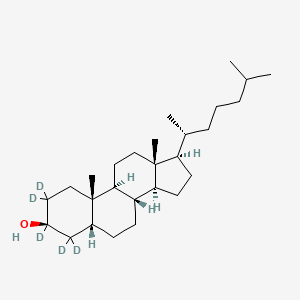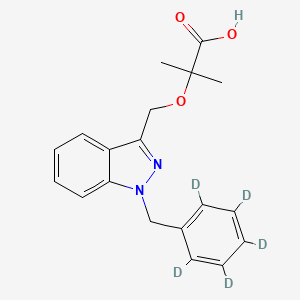
Metallo-|A-lactamase-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metallo-|A-lactamase-IN-2 is a compound that belongs to the class of metallo-β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance, particularly against β-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems. Metallo-β-lactamases are enzymes produced by certain bacteria that hydrolyze the β-lactam ring, rendering these antibiotics ineffective. This compound is designed to inhibit these enzymes, thereby restoring the efficacy of β-lactam antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include metal catalysts, organic solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to isolate the final product.
化学反应分析
Types of Reactions
Metallo-|A-lactamase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce derivatives with modified functional groups.
科学研究应用
Metallo-|A-lactamase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial therapies.
Medicine: Investigated for its potential to restore the efficacy of β-lactam antibiotics in clinical settings.
Industry: Utilized in the development of new pharmaceutical formulations and as a component in diagnostic assays to detect β-lactamase activity.
作用机制
Metallo-|A-lactamase-IN-2 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, preventing the enzyme from hydrolyzing the β-lactam ring of antibiotics. This inhibition restores the antibacterial activity of β-lactam antibiotics. The molecular targets include the zinc ions in the active site, and the pathways involved are those related to bacterial resistance mechanisms.
相似化合物的比较
Similar Compounds
Vaborbactam: Another metallo-β-lactamase inhibitor that targets serine β-lactamases.
Avibactam: Inhibits a broad range of β-lactamases, including some metallo-β-lactamases.
Cyclic Boronate Inhibitors: Mimic the transition state of β-lactam hydrolysis and inhibit metallo-β-lactamases.
Uniqueness
Metallo-|A-lactamase-IN-2 is unique in its specific binding affinity for zinc ions in the active site of metallo-β-lactamases. This specificity allows it to effectively inhibit these enzymes without affecting other types of β-lactamases. Additionally, its chemical structure can be modified to enhance its inhibitory activity and stability, making it a versatile tool in the fight against antibiotic resistance.
属性
分子式 |
C9H9Cl2NOS |
|---|---|
分子量 |
250.14 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-3-sulfanylpropanamide |
InChI |
InChI=1S/C9H9Cl2NOS/c10-7-2-1-6(5-8(7)11)12-9(13)3-4-14/h1-2,5,14H,3-4H2,(H,12,13) |
InChI 键 |
YLZRHFRKMXFRSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)CCS)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



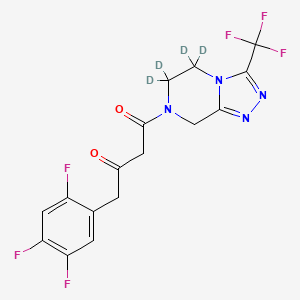
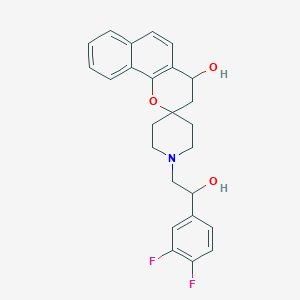


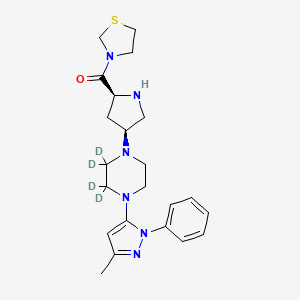
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
